

# An In-depth Technical Guide to the Synthesis of Desmethyl Piroxicam (5'-Hydroxypiroxicam)

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## Compound of Interest

Compound Name: *Desmethyl piroxicam*

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## Introduction

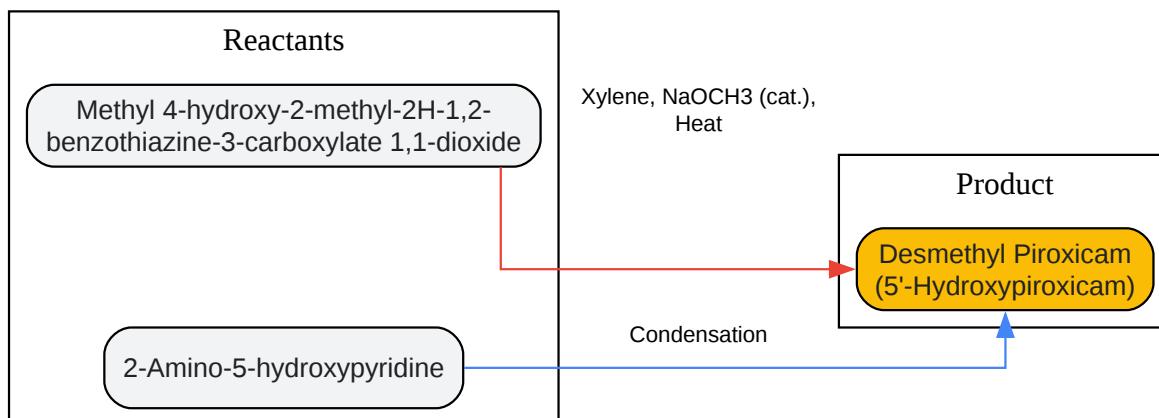
**Desmethyl piroxicam**, known systematically as 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is the primary and pharmacologically less active human metabolite of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. The metabolic pathway primarily involves the hydroxylation of the pyridyl ring of piroxicam, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2C9. Understanding the synthesis of this metabolite is crucial for various aspects of drug development, including metabolite identification, characterization of metabolic pathways, and the generation of reference standards for analytical and toxicological studies. This guide provides a comprehensive overview of the chemical synthesis pathway for **desmethyl piroxicam**, complete with experimental protocols, quantitative data, and a visual representation of the synthetic route.

## Core Synthesis Pathway

The chemical synthesis of **desmethyl piroxicam** (5'-hydroxypiroxicam) is achieved through the condensation of a key benzothiazine intermediate with a substituted aminopyridine. Specifically, the synthesis involves the reaction of methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-hydroxypyridine.<sup>[1][2]</sup> This reaction is typically carried out in a high-boiling point solvent such as xylene, with the aid of a catalyst to facilitate the amidation.

## Signaling Pathway Diagram

The following diagram illustrates the single-step condensation reaction for the synthesis of **desmethyl piroxicam**.



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Caption: Synthetic route to **Desmethyl Piroxicam**.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **desmethyl piroxicam** as reported in the scientific literature.[\[1\]](#)[\[2\]](#)

Parameter	Value	Reference
Starting Material 1	Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide	Lombardino, J. G. (1981)
Starting Material 2	2-Amino-5-hydroxypyridine	Lombardino, J. G. (1981)
Solvent	Xylene	Lombardino, J. G. (1981)
Catalyst	Sodium methoxide (catalytic amount)	Lombardino, J. G. (1981)
Reaction Temperature	Reflux (boiling point of xylene)	Lombardino, J. G. (1981)
Reaction Time	Not explicitly stated	Lombardino, J. G. (1981)
Yield	35%	Lombardino, J. G. (1981)
Melting Point	260-262 °C (decomposition)	Lombardino, J. G. (1981)
Molecular Formula	C <sub>15</sub> H <sub>13</sub> N <sub>3</sub> O <sub>5</sub> S	PubChem CID 54676301
Molecular Weight	347.35 g/mol	PubChem CID 54676301

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **desmethyl piroxicam**, adapted from the procedure described by Lombardino (1981).[\[1\]](#)[\[2\]](#)

Objective: To synthesize 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (**desmethyl piroxicam**).

### Materials:

- Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
- 2-Amino-5-hydroxypyridine
- Xylene (anhydrous)
- Sodium methoxide

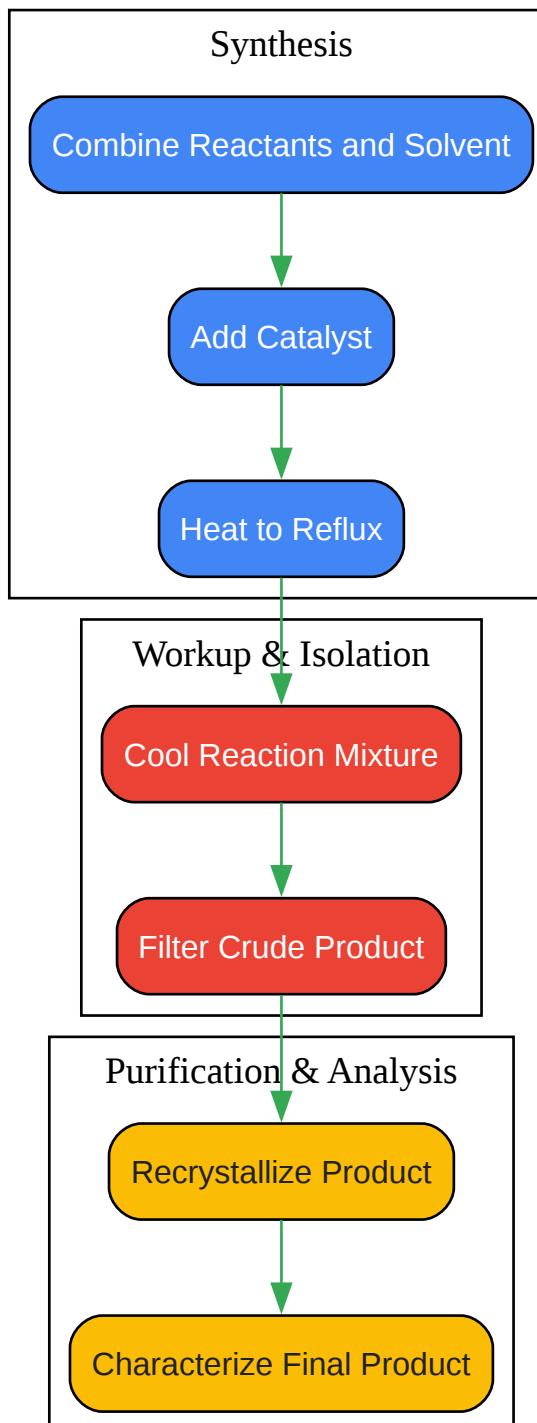
- Hydrochloric acid (for workup)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)
- Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (1.0 equivalent) and 2-amino-5-hydroxypyridine (1.0 equivalent).
- Solvent and Catalyst Addition: Add anhydrous xylene to the flask to create a suspension. Add a catalytic amount of sodium methoxide to the mixture.
- Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by a suitable technique, such as thin-layer chromatography (TLC).
- Workup: After the reaction is deemed complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
- Isolation: Isolate the crude product by filtration. Wash the solid with a suitable solvent (e.g., cold xylene or another non-polar solvent) to remove any unreacted starting materials and byproducts.
- Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield the pure **desmethyl piroxicam**. The original literature suggests that the product was purified to an analytical sample with a melting point of 260-262 °C with decomposition.[1][2]
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

## Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of **desmethyl piroxicam**.



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Caption: General experimental workflow.

## Conclusion

This technical guide provides a detailed overview of the synthesis of **desmethyl piroxicam**. The described method, primarily based on the work of Lombardino, offers a reliable pathway for obtaining this key metabolite for research and development purposes. The provided diagrams, data table, and experimental protocol are intended to serve as a valuable resource for scientists and professionals in the field of drug development and metabolism.

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## References

- 1. Synthesis and antiinflammatory activity of metabolites of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
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